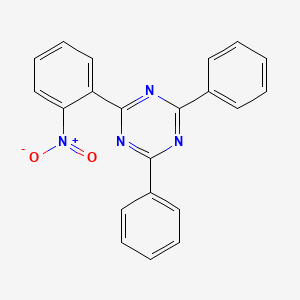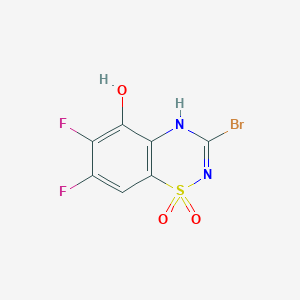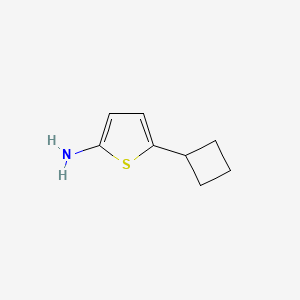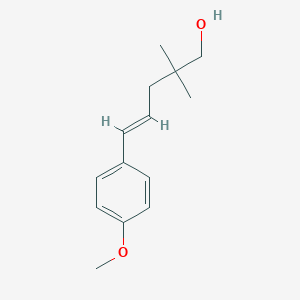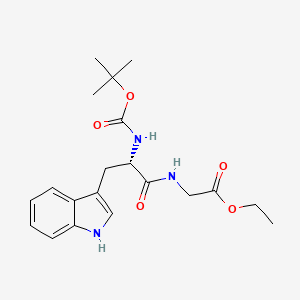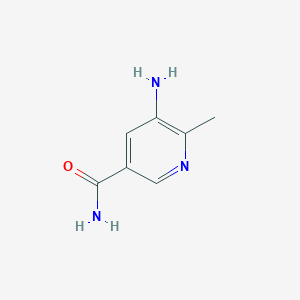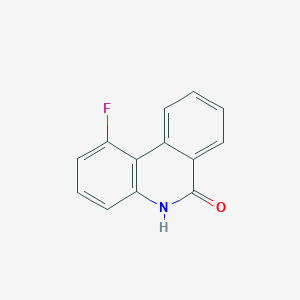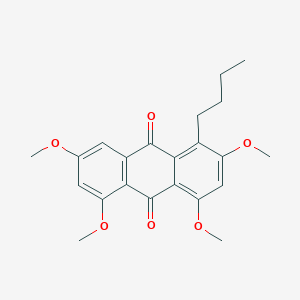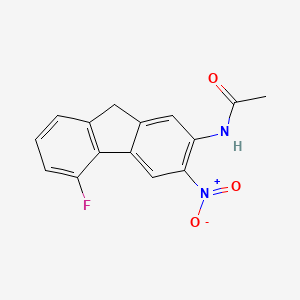
1-Amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with appropriate amines under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1-Amino-4-methoxyanthracene-9,10-dione
- 4-Amino-1-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is unique due to its combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
28949-06-6 |
|---|---|
Fórmula molecular |
C21H17N3O3 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H17N3O3/c1-27-16-10-15(24-12-8-6-11(22)7-9-12)17-18(19(16)23)21(26)14-5-3-2-4-13(14)20(17)25/h2-10,24H,22-23H2,1H3 |
Clave InChI |
HURPVHDXFSMTMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)NC3=CC=C(C=C3)N)C(=O)C4=CC=CC=C4C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


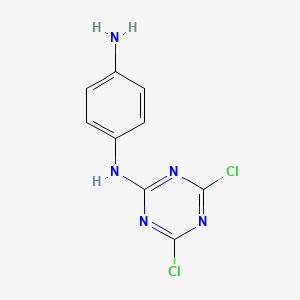
![2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)

